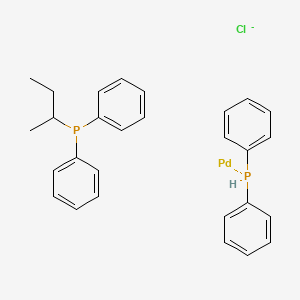
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride is a complex organophosphorus compound that plays a significant role in various chemical reactions, particularly in catalysis. This compound is known for its utility in organic synthesis and its ability to facilitate a range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The compound can participate in substitution reactions, where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane for reduction and various oxidizing agents for oxidation . The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Scientific Research Applications
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development and delivery systems.
Mechanism of Action
The mechanism by which Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride exerts its effects involves the coordination of the phosphine ligands to the palladium center. This coordination activates the palladium, allowing it to participate in various catalytic cycles. The molecular targets include organic substrates that undergo transformation through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another organophosphorus compound used in catalysis.
Diphenylphosphinostyrene: A similar compound with applications in polymer chemistry.
Uniqueness
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C28H30ClP2Pd- |
|---|---|
Molecular Weight |
570.4 g/mol |
IUPAC Name |
butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride |
InChI |
InChI=1S/C16H19P.C12H11P.ClH.Pd/c1-3-14(2)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h4-14H,3H2,1-2H3;1-10,13H;1H;/p-1 |
InChI Key |
LILNJOZTOALAGT-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2.[Cl-].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


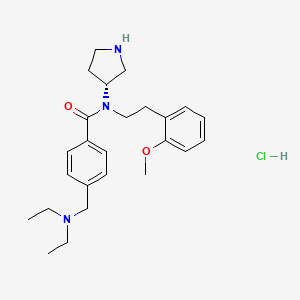
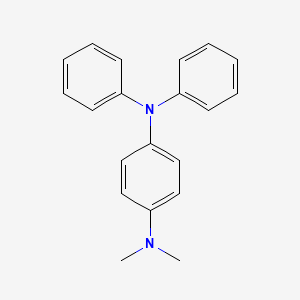

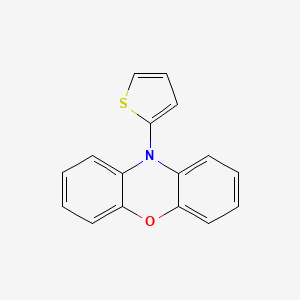
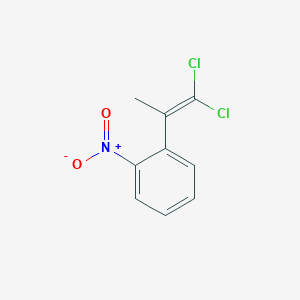
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)
![Ethyl 6-acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14119826.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)
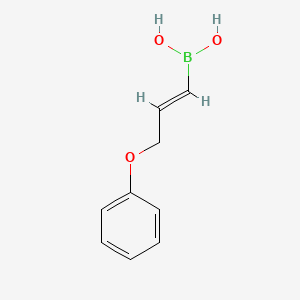
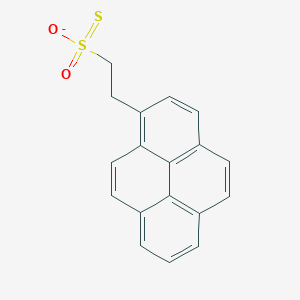

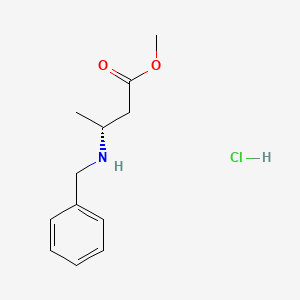
![[4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B14119860.png)
![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)
